

Application of Trewiasine in High-Throughput Screening: A Guide for Drug Discovery

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Introduction

Trewiasine is a potent cytotoxic agent belonging to the maytansinoid family of natural products.[1][2] Isolated from plants of the Trewia genus, it exhibits significant antitumor activity. [1][2] As with other maytansinoids, the mechanism of action of Trewiasine involves the inhibition of microtubule polymerization by binding to tubulin. This disruption of microtubule dynamics leads to mitotic arrest and subsequent induction of apoptosis in rapidly dividing cancer cells. The high potency of Trewiasine makes it a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel anticancer therapeutics. This document provides detailed application notes and protocols for the utilization of Trewiasine in HTS assays to identify and characterize potential drug leads.

Chemical Structure

Trewiasine is a macrocyclic lactam, a structural analog of maytansine. Its complex architecture is fundamental to its biological activity, particularly its interaction with tubulin.

Caption: Chemical Structure of **Trewiasine**.

Mechanism of Action and Signaling Pathway

Trewiasine exerts its cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. By binding to tubulin, **Trewiasine** inhibits the assembly of microtubules. This disruption activates the spindle



assembly checkpoint, leading to a prolonged arrest in the M-phase (mitosis) of the cell cycle. This mitotic arrest ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of caspase cascades, leading to programmed cell death.

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References

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